2-Chloro-6-formyl-3-nitrobenzoic acid
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Overview
Description
2-Chloro-6-formyl-3-nitrobenzoic acid is an aromatic compound with a molecular formula of C8H4ClNO4 It is characterized by the presence of a chloro group, a formyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by formylation to add the formyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-formyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-Chloro-6-carboxy-3-nitrobenzoic acid.
Reduction: 2-Chloro-6-formyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-formyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-formyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitrobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2,6-Dichloro-3-nitrobenzoic acid: Contains an additional chloro group, which can influence its reactivity and applications.
2-Fluoro-3-nitrobenzoic acid: The fluoro group can alter the electronic properties of the molecule, affecting its reactivity.
Uniqueness
2-Chloro-6-formyl-3-nitrobenzoic acid is unique due to the presence of both a formyl and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C8H4ClNO5 |
---|---|
Molecular Weight |
229.57 g/mol |
IUPAC Name |
2-chloro-6-formyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H4ClNO5/c9-7-5(10(14)15)2-1-4(3-11)6(7)8(12)13/h1-3H,(H,12,13) |
InChI Key |
RBSWLICQKXDMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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